molecular formula C6H10O4S B2639347 (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid CAS No. 2097988-81-1

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid

Cat. No.: B2639347
CAS No.: 2097988-81-1
M. Wt: 178.2
InChI Key: ZHERVKOZBRHYAS-URHBZAFASA-N
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Description

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid is a cyclobutane derivative characterized by a methanesulfonyl group (-SO₂CH₃) and a carboxylic acid (-COOH) moiety at the 3- and 1-positions of the cyclobutane ring, respectively. The methanesulfonyl group enhances polarity and hydrogen-bonding capacity, while the cyclobutane ring confers conformational constraints that may improve target selectivity .

Properties

IUPAC Name

3-methylsulfonylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c1-11(9,10)5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHERVKOZBRHYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutene with methanesulfonyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

The compound’s closest structural analogues include cyclobutane derivatives with variations in substituent groups. For example:

Compound Substituents Key Properties
(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid -SO₂CH₃ (3-position), -COOH (1-position) High polarity, rigid conformation, potential for hydrogen bonding
(1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 1932118-46-1) -COOCH₃ (3-position), -CH(CH₃)₂ (2,2-positions) Reduced acidity (ester vs. carboxylic acid), increased steric bulk
(1R,3R,3aS,8aR)-4-Oxo-3-phenyl-1-[(1R)-1-phenylethyl]decahydrocyclohepta[b]pyrrol-1-ium bromide Complex bicyclic system with phenyl groups Lipophilic character, chiral centers for enantioselective interactions

Key Observations :

  • Polarity and Solubility : The methanesulfonyl group in the target compound increases hydrophilicity compared to the methoxycarbonyl analogue, which may enhance aqueous solubility .
  • Synthetic Accessibility : The target compound’s synthesis likely requires sulfonylation steps, whereas the methoxycarbonyl analogue (CAS 1932118-46-1) involves esterification, which is typically milder .
Functional Group Comparisons
  • Carboxylic Acid vs. Ester : The -COOH group in the target compound offers higher acidity (pKa ~2–3) compared to the -COOCH₃ group (pKa ~4–5), impacting ionization and binding interactions in biological systems .
  • Sulfonyl vs.
Crystallographic and Structural Data

While crystallographic data for this compound are unavailable in the provided evidence, analogous compounds like the bromide derivative () demonstrate the importance of stereochemistry in packing arrangements. For instance, the phenyl rings in ’s compound form an 85.1° dihedral angle, highlighting how substituent orientation affects solid-state interactions . This suggests that the methanesulfonyl group’s geometry could similarly influence crystallinity or co-crystal formation in the target compound.

Biological Activity

(1R,3R)-3-Methanesulfonylcyclobutane-1-carboxylic acid is a cyclobutane derivative notable for its unique structural features, including a methanesulfonyl group and a carboxylic acid group. This compound has garnered attention in various fields of research due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
IUPAC Name 3-Methanesulfonylcyclobutane-1-carboxylic acid
Molecular Formula C6H10O4S
Molecular Weight 178.21 g/mol
InChI InChI=1S/C6H10O4S/c1-11(9,10)5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
CAS Number 1783773-35-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methanesulfonyl group acts as an electrophile, facilitating nucleophilic reactions in biological systems. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound's binding affinity and specificity to target biomolecules.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
  • Antimicrobial Activity : The compound has been investigated for its effectiveness against various microbial strains, indicating potential applications in developing antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory effects of the compound in vitro.
    • Findings : The compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages.
    • : Suggests potential use in inflammatory disease management.
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial efficacy against bacterial strains.
    • Findings : Showed effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
    • : Indicates potential as a lead compound for new antimicrobial therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundUnique FeaturesBiological Activity
This compoundContains methanesulfonyl and carboxylic groupsAnti-inflammatory and antimicrobial
Cyclobutane-1,3-dicarboxylic acidLacks methanesulfonyl groupLimited biological activity
Methanesulfonylcyclopentane-1-carboxylic acidCyclopentane ring instead of cyclobutaneDifferent reactivity

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